molecular formula C31H43N5 B2474240 1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305335-36-8

1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2474240
CAS No.: 305335-36-8
M. Wt: 485.72
InChI Key: BOFMPYQLBICYLI-UHFFFAOYSA-N
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Description

This compound is a pyrido[1,2-a]benzimidazole derivative characterized by:

  • Octyl chain at position 2, enhancing lipophilicity and possibly membrane permeability.
  • Methyl group at position 3, offering steric stabilization.
  • Carbonitrile at position 4, which may participate in dipole interactions or act as a hydrogen bond acceptor.

Its structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring multi-point binding.

Properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N5/c1-3-4-5-6-7-11-16-26-24(2)27(23-32)30-33-28-17-12-13-18-29(28)36(30)31(26)35-21-19-34(20-22-35)25-14-9-8-10-15-25/h12-13,17-18,25H,3-11,14-16,19-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFMPYQLBICYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is an intriguing member of the benzimidazole family, known for its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • Molecular Formula : C23H30N4
  • Molecular Weight : 378.52 g/mol

This compound features a pyrido-benzimidazole core, which is a structural motif frequently associated with various biological activities.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds within the benzimidazole class. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines. A study evaluating similar benzimidazole derivatives demonstrated that they could inhibit cell proliferation in human lung cancer cell lines through mechanisms involving DNA binding and inhibition of DNA-dependent enzymes .

Case Study: Cytotoxicity Assays

In a comparative analysis, compounds were tested in both 2D and 3D cell culture systems. The results indicated that the benzimidazole derivatives exhibited higher activity in 2D assays compared to 3D formats. For example:

Compound IDCell LineIC50 (μM) in 2DIC50 (μM) in 3D
5A5496.26 ± 0.3320.46 ± 8.63
6HCC8276.48 ± 0.1116.00 ± 9.38

These findings suggest that the structural modifications in benzimidazole derivatives significantly influence their biological activity.

Antimicrobial Activity

In addition to antitumor properties, certain derivatives of benzimidazole have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing was performed using broth microdilution methods, which revealed that some compounds displayed significant antibacterial effects against Staphylococcus aureus and Escherichia coli.

The proposed mechanisms for the biological activity of this compound include:

  • DNA Binding : Compounds like this one can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : They may inhibit enzymes critical for tumor growth and survival, such as topoisomerases and kinases.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics due to their lipophilic nature. The presence of a cyclohexylpiperazine moiety is expected to enhance solubility and permeability across biological membranes.

Research Findings and Future Directions

Emerging research indicates that modifications to the benzimidazole core can lead to enhanced biological activities. Ongoing studies are focusing on:

  • Synthesis of New Derivatives : To explore structure-activity relationships (SAR) that may yield more potent compounds.
  • In Vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate the precise molecular interactions involved in their biological effects.

Comparison with Similar Compounds

Structural Analogs with Piperazine Substitutions

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 500149-23-5)
  • Substituent : 4-Fluorobenzyl on piperazine.
  • Molecular Weight : 511.68 g/mol (C₃₂H₃₈FN₅).
  • Higher aromaticity may enhance π-π stacking but reduce solubility.
1-[4-(4-Methylphenyl)-1-piperazinyl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 497865-18-6)
  • Substituent : p-Tolyl on piperazine; propyl at position 2.
  • Key Differences :
    • Shorter alkyl chain (propyl vs. octyl) reduces lipophilicity, likely decreasing membrane permeability.
    • Methylphenyl group provides steric hindrance distinct from cyclohexyl.
1-[4-(4-Methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 342780-77-2)
  • Substituent : 4-Methoxybenzyl on piperazine.
  • Benzyl vs. cyclohexyl alters hydrophobic interactions.

Analogs with Varying Alkyl Chains and Amino Groups

1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 611197-77-4)
  • Substituent: Cyclohexylamino at position 1; isopropyl at position 3.
  • Isopropyl group introduces branched steric effects compared to methyl.
1-(1H-Benzimidazol-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • Substituent : Benzimidazol-1-yl at position 1.
  • Molecular Weight : 435.57 g/mol (C₂₈H₂₉N₅).
  • Key Differences :
    • Dual benzimidazole moieties may enhance planar stacking but reduce solubility.

Functional Group Impact on Properties

Compound Key Substituents Molecular Weight (g/mol) Lipophilicity (Predicted) Notable Features
Target Compound Cyclohexylpiperazine, octyl ~511* High Enhanced CNS penetration potential
500149-23-5 4-Fluorobenzyl, octyl 511.68 High Electron-withdrawing fluorine
497865-18-6 p-Tolyl, propyl ~379* Moderate Reduced steric bulk
342780-77-2 4-Methoxybenzyl ~392* Moderate Hydrogen-bond donor via methoxy
611197-77-4 Cyclohexylamino, isopropyl ~335* Moderate Flexible amino group

*Calculated based on analogous structures where exact data are unavailable.

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